REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH:9]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)([CH3:11])[CH3:10].O.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:5]1[CH:4]=[CH:3][C:2]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH:9]([CH3:11])[CH3:10])[CH:17]=2)=[CH:7][N:6]=1 |f:3.4.5,^1:38,40,59,78|
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Name
|
|
Quantity
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1.27 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)Cl
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Name
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|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)C=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
|
2.76 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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0.613 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting mixture was degassed for 15 min
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Duration
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15 min
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Type
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CUSTOM
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Details
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(by purging with argon)
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×10 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with water (2×10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
|
to obtain the crude product, which
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Type
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CUSTOM
|
Details
|
was purified over silica gel (Biotage column chromatography, 2% ethyl acetate in hexane)
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Name
|
|
Type
|
product
|
Smiles
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ClC1=NC=C(C=C1)C1=CC(=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |